2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine
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Overview
Description
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-chloroaniline with a suitable morpholine derivative under controlled conditions. One common method includes the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with a morpholine precursor in the presence of a catalyst . The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
- 2-(4-Fluorophenyl)-2,5,5-trimethylmorpholine
- 2-(4-Methylphenyl)-2,5,5-trimethylmorpholine
Uniqueness
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorophenyl group and a trimethylmorpholine moiety, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
- IUPAC Name : this compound
- CAS Number : [N/A]
Neurotransmitter Uptake Inhibition
Research has indicated that this compound exhibits significant inhibition of neurotransmitter uptake. Specifically:
- Dopamine Uptake : The compound has been shown to inhibit dopamine uptake with an IC50 value indicative of its potency relative to other known inhibitors.
- Norepinephrine Uptake : Similar inhibitory effects have been observed for norepinephrine, suggesting a dual action on catecholaminergic systems .
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. Its antagonistic properties have been associated with:
- Inhibition of Nicotine-Induced Effects : In animal models, this compound has demonstrated the ability to block nicotine-induced analgesia and hyperlocomotion, indicating its potential as a therapeutic agent in nicotine addiction .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound binds to nAChRs and inhibits their function, which may alter neurotransmitter release and neuronal excitability.
- Uptake Inhibition : By blocking the reuptake of dopamine and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .
Study on Analogs
A study conducted on various analogs of this compound highlighted its superior potency compared to other morpholine derivatives. The analogs were tested for their ability to inhibit monoamine uptake and antagonize nAChR function. The results indicated that certain modifications in the structure significantly enhanced biological activity .
Animal Model Investigations
In vivo studies using mouse models have demonstrated that administration of this compound leads to significant alterations in behavior consistent with dopaminergic and noradrenergic modulation. For instance:
- Tail-Flick Test : The compound exhibited antinociceptive properties with low effective doses (AD50 values), suggesting its potential use in pain management .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | nAChR Antagonism |
---|---|---|---|
This compound | 31 | 180 | Yes |
Bupropion Analog (e.g., 2x) | 41 | 150 | Moderate |
Other Morpholine Derivatives | Varies | Varies | Varies |
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,5,5-trimethylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-12(2)9-16-13(3,8-15-12)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 |
InChI Key |
OMYSRZHFFQUBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)(C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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